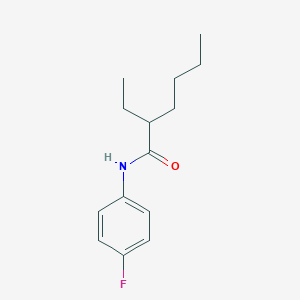

2-ethyl-N-(4-fluorophenyl)hexanamide

Description

2-ethyl-N-(4-fluorophenyl)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone substituted with an ethyl group at the 2-position and a 4-fluorophenyl moiety at the nitrogen terminus. Its structure combines lipophilic (ethyl and hexanamide chain) and electron-withdrawing (4-fluorophenyl) groups, which influence physicochemical properties such as solubility, bioavailability, and target binding affinity.

Propriétés

Formule moléculaire |

C14H20FNO |

|---|---|

Poids moléculaire |

237.31g/mol |

Nom IUPAC |

2-ethyl-N-(4-fluorophenyl)hexanamide |

InChI |

InChI=1S/C14H20FNO/c1-3-5-6-11(4-2)14(17)16-13-9-7-12(15)8-10-13/h7-11H,3-6H2,1-2H3,(H,16,17) |

Clé InChI |

ZDEWFMBOIMBXJC-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC=C(C=C1)F |

SMILES canonique |

CCCCC(CC)C(=O)NC1=CC=C(C=C1)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

N-(4-fluorophenyl)hexanamide (Compound 5j)

N-(4-fluorophenyl)-3-phenylpropanamide

- Structure : Features a shorter propanamide chain and an additional phenyl group at the 3-position.

- Activity : Demonstrates potent QS inhibition against Vibrio harveyi (IC50 = 1.1 µM), attributed to enhanced π-π stacking from the phenyl substituent .

- Comparison : The ethyl group in 2-ethyl-N-(4-fluorophenyl)hexanamide may improve metabolic stability compared to the phenylpropanamide analog, though at the cost of reduced QS inhibitory potency .

Heterocyclic and Functional Group Additions

2-ethyl-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)hexanamide

6-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N~1~-(4-fluorophenyl)hexanamide

- Structure : Contains a quinazolinyl dione group appended to the hexanamide chain.

- Activity : The electron-deficient quinazolinyl moiety may facilitate interactions with enzymes like kinases or topoisomerases, indicating anticancer or anti-inflammatory applications .

- Comparison : Unlike 2-ethyl-N-(4-fluorophenyl)hexanamide, this analog’s extended π-system likely alters binding kinetics and target selectivity .

Modifications on the Aromatic Ring

2-ethyl-N-(4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)hexanamide (Compound 3.26)

- Structure : Substitutes the 4-fluorophenyl group with a hydroxylated phenyl ring and adds a pyrrolidine-methyl group.

- Synthesis : Synthesized via Mannich reaction (61% yield) and purified via flash chromatography .

- Application: Designed for combating organophosphorus intoxication, highlighting how aromatic hydroxylation and basic amine groups enhance acetylcholinesterase interactions .

N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide

- Structure: Features difluorophenyl and trifluoromethylphenoxy groups on a pyridinecarboxamide scaffold.

- Activity : Used as the herbicide diflufenican, demonstrating that fluorinated aromatic rings improve herbicidal activity through enhanced lipid solubility and target binding .

- Comparison : The parent compound’s single fluorine atom on the phenyl ring may offer a balance between lipophilicity and specificity compared to polyfluorinated analogs .

Mechanistic and Functional Insights

- Lipophilicity vs. Solubility : Ethyl and hexanamide groups increase logP values, favoring membrane penetration but risking solubility limitations. Thiadiazole or hydroxylated analogs mitigate this trade-off .

- Steric and Conformational Factors : Bulky substituents (e.g., quinazolinyl) may restrict rotational freedom, affecting binding kinetics compared to the more flexible parent compound .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.